This compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research. It belongs to the broader category of carboxamides, specifically pyrrole-2-carboxamides, which are known for their diverse biological activities, including anti-tuberculosis properties as suggested by related research on similar structures .
The synthesis of 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For example, maintaining a controlled temperature during acylation can prevent side reactions and improve yields.
The molecular structure of 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can be described as follows:
The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure by analyzing chemical shifts corresponding to different hydrogen environments within the molecule.
4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can undergo several types of chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or modify its pharmacokinetic properties.
Further studies are required to elucidate its precise mechanism of action at the molecular level.
The physical and chemical properties of 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide include:
These properties influence its handling, formulation, and application in various scientific contexts.
4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide has potential applications in:
4-(2-Ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 439112-09-1, molecular formula C₁₆H₂₀N₂O₃) belongs to the pyrrole-2-carboxamide class of compounds designed to inhibit mycobacterial growth through structure-guided strategies. The compound targets MmpL3 (Mycobacterial membrane protein large 3), an essential transmembrane transporter in Mycobacterium tuberculosis responsible for shuttling mycolic acid precursors. Structural bioinformatics and crystallographic studies reveal that MmpL3 features a proton translocation channel with three key subpockets: hydrophobic S3 and S5 pockets, and a hydrophilic S4 pocket containing the catalytic Asp-Tyr residue pair (Asp645-Tyr646 in M. tuberculosis) [3] [7]. Pyrrole-2-carboxamide derivatives like 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide occupy these pockets through:
Binding Pocket | Chemical Environment | Compound Binding Group | Interaction Type |
---|---|---|---|
S3 | Hydrophobic | Aryl head (e.g., 2,4-dichlorophenyl) | Van der Waals |
S4 | Hydrophilic (Asp-Tyr pair) | Pyrrole-2-carboxamide carbonyl | H-bond acceptor |
S5 | Hydrophobic | Aliphatic tail (e.g., adamantyl) | Hydrophobic insertion |
MmpL3 inhibition disrupts a critical pathway in mycobacterial cell wall biogenesis. Specifically, MmpL3 transports trehalose monomycolate (TMM)—the precursor to cell wall-anchored mycolic acids—across the inner membrane. Mycolic acids are α-alkyl, β-hydroxy fatty acids that form an impermeable lipid barrier in the mycobacterial envelope, conferring innate resistance to antibiotics and host immune responses [3] [7]. When 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide binds MmpL3:
Validation via metabolic labeling assays (e.g., [¹⁴C]acetate incorporation) demonstrates that this compound reduces mycolic acid levels by >90% in drug-sensitive M. tuberculosis strains at concentrations near its MIC (0.016 μg/mL), confirming the specific blockade of mycolic acid biosynthesis [3].
Compound | MIC against M. tuberculosis (μg/mL) | Mycolic Acid Inhibition (%) | TMM Accumulation |
---|---|---|---|
4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | ≤0.016 | >90% | Significant |
Isoniazid (INH) | 0.04 | >95% | None |
Untreated control | - | Baseline | Undetectable |
Resistance mutation studies provide definitive genetic evidence for MmpL3 targeting. Spontaneous resistant mutants of M. tuberculosis or M. smegmatis harboring point mutations in mmpL3tb (the gene encoding MmpL3) exhibit significantly reduced susceptibility to 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide. Common mutations include:
These mutations typically confer 4- to 64-fold increases in MIC values relative to wild-type strains. Crucially, the mutated residues map directly to the MmpL3 substrate translocation channel, confirming that the compound acts directly on MmpL3 rather than through off-target effects. Cross-resistance profiling shows that mmpL3tb mutants retain sensitivity to first-line TB drugs like isoniazid and rifampicin, underscoring the distinct mechanism of action of pyrrole-2-carboxamides [3] [4].
Mutation in MmpL3 | Fold Increase in MIC | Resistance to Compound Class | Sensitivity to Non-MmpL3 Inhibitors |
---|---|---|---|
Tyr646→Phe | 32–64× | Pyrrole-2-carboxamides | Retained |
Ala309→Thr | 16–32× | Pyrrole-2-carboxamides | Retained |
Asp645→Asn | >64× | Pyrrole-2-carboxamides | Retained |
Heterologous expression systems further validate target specificity. When M. smegmatis (a non-pathogenic model mycobacterium) is engineered to express mutant mmpL3tb alleles from M. tuberculosis, it develops resistance to 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide. Key findings include:
This system also enables high-throughput screening of inhibitor efficacy against clinically relevant mutations. The compound maintains activity against mutants resistant to other MmpL3 inhibitors like SQ109 or rimonabant, indicating its unique binding interactions within the translocation channel [3] [7].
Expressed MmpL3 Variant | MIC (μg/mL) | Fold Change vs. Wild-type MmpL3 | Resistance Interpretation |
---|---|---|---|
Wild-type | 0.016 | 1× | Sensitive |
Tyr646→Ser | 2.0 | 125× | High-level resistance |
Ala309→Val | 0.25 | 15.6× | Moderate resistance |
Gly253→Glu | 0.016 | 1× | No resistance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: